molecular formula C21H17NO2S B2386605 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide CAS No. 439097-35-5

1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide

Cat. No.: B2386605
CAS No.: 439097-35-5
M. Wt: 347.43
InChI Key: AEYMOWHNKPNQAA-UHFFFAOYSA-N
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Description

Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a versatile chemical compound with a unique structure that finds applications in various fields such as pharmaceuticals, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide typically involves the reaction of 4-(2-phenylethynyl)aniline with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-phenylethynyl)phenyl]methanesulfonamide: A closely related compound with similar structural features and applications.

    Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide: Another variant with slight modifications in the chemical structure.

Uniqueness

Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide stands out due to its unique combination of structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S/c23-25(24,17-20-9-5-2-6-10-20)22-21-15-13-19(14-16-21)12-11-18-7-3-1-4-8-18/h1-10,13-16,22H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYMOWHNKPNQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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